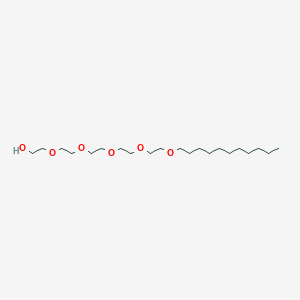

C11-PEG6-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

92691-26-4 |

|---|---|

Molecular Formula |

C21H44O6 |

Molecular Weight |

392.6 g/mol |

IUPAC Name |

2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3 |

InChI Key |

CKWBDGZSZXLHRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C11-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

C11-PEG6-alcohol, systematically named 3,6,9,12,15-Pentaoxahexacosan-1-ol, is a bifunctional molecule featuring a hydrophobic 11-carbon alkyl chain (C11) and a hydrophilic hexaethylene glycol (PEG6) chain that terminates with a primary alcohol (-OH) functional group.[1][2] This amphiphilic structure makes it a valuable non-ionic surfactant and a versatile linker in various scientific and biomedical applications. The aliphatic chain provides a hydrophobic anchor for integration into lipid bilayers or for adsorption onto non-polar surfaces, while the flexible, water-soluble PEG6 chain enhances biocompatibility and reduces non-specific protein adsorption.[3] The terminal hydroxyl group serves as a reactive site for further chemical modification and bioconjugation.[4][]

Core Properties and Data

The unique characteristics of this compound stem from its dual-nature structure. The long alkyl chain facilitates self-assembly and surface anchoring, whereas the PEG component imparts hydrophilicity and steric stabilization.

A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing experiments, predicting behavior in various solvents, and understanding its interaction with biological systems.

| Property | Value | Reference / Note |

| IUPAC Name | 2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [] |

| Synonyms | 3,6,9,12,15-Pentaoxahexacosan-1-ol, C11-PEG6-OH | [1][2][] |

| CAS Number | 92691-26-4 | [1][2][][6] |

| Molecular Formula | C21H44O6 | [1][][7] |

| Molecular Weight | 392.57 g/mol (often cited as 392.6 g/mol ) | [][6][7] |

| Appearance | Varies (typically a liquid or waxy solid) | General knowledge based on similar PEGylated lipids. |

| Solubility | Soluble in DMSO, DCM, DMF | [2] The PEG chain enhances solubility in aqueous media.[1][4][] |

| Storage Conditions | -20°C | [2][][6] |

| Purity | ≥95% (typical for commercial products) | [3][] |

Experimental Protocols and Applications

This compound is a key component in surface modification, drug delivery systems, and bioconjugation. Its terminal hydroxyl group allows for the attachment of various molecules, such as targeting ligands, drugs, or fluorescent probes.[8]

This protocol describes the use of a thiol-derivatized C11-PEG6 molecule to form a protein-resistant SAM on a gold substrate. The terminal alcohol can then be activated for subsequent covalent immobilization of a biomolecule (e.g., an antibody).

Objective: To create a biocompatible, functionalized surface for biosensor or biomaterial applications.

Methodology:

-

Thiol Derivatization (if starting with this compound):

-

Convert the terminal hydroxyl group of this compound to a thiol (-SH) group using a suitable reaction, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a tosylate followed by substitution with potassium thioacetate. This creates C11-PEG6-thiol, the active molecule for gold surface binding.

-

-

Substrate Preparation:

-

Use a gold-coated substrate (e.g., glass slide or silicon wafer).

-

Clean the substrate by sonicating in acetone, then ethanol, and finally deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen gas.

-

Treat with UV-Ozone for 20 minutes to remove organic contaminants and create a hydrophilic, clean gold surface.

-

-

SAM Formation:

-

Prepare a 1 mM solution of C11-PEG6-thiol in absolute ethanol.

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

-

After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a stream of nitrogen.

-

-

Activation of Terminal Hydroxyl Groups (if using underivatized this compound in a mixed monolayer):

-

To immobilize a protein, the terminal -OH groups on the SAM can be activated. For example, activate with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., acetonitrile) to form an NHS-ester activated surface.

-

Rinse the activated surface with the anhydrous solvent and dry under nitrogen.

-

-

Biomolecule Immobilization:

-

Immediately apply a solution of the desired biomolecule (e.g., 100 µg/mL antibody in phosphate-buffered saline, pH 7.4) to the activated surface.

-

Incubate for 2-4 hours at room temperature in a humid chamber.

-

Rinse with buffer to remove unbound biomolecules.

-

Block any remaining active sites by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes.

-

Rinse with buffer and store hydrated at 4°C.

-

Visualizations: Workflows and Logical Structures

Diagrams created using Graphviz help to visualize the complex processes and relationships involved in the application of this compound.

This diagram illustrates the step-by-step process described in the experimental protocol for creating a functionalized biosensor surface.

This diagram shows the conceptual role of this compound (or its lipid-conjugated form) in a lipid nanoparticle, where it provides a "stealth" layer to improve circulation time in vivo.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. C11-PEG-alcohol | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. C11-PEG6-alcohol_92691-26-4_新研博美 [xinyanbm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. OH-PEG6-COOH | Hydroxyl-PEG6-Acid | 1347750-85-9 - Biopharma PEG [biochempeg.com]

C11-PEG6-alcohol CAS number 92691-26-4

An In-depth Technical Guide to C11-PEG6-alcohol (CAS 92691-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 92691-26-4, is a versatile bifunctional molecule utilized primarily as a linker in various biomedical and research applications.[1][2][3][4][5][] Its chemical name is 3,6,9,12,15-Pentaoxahexacosan-1-ol.[1][5] The unique structure of this compound, which features a hydrophobic 11-carbon alkyl chain and a hydrophilic hexaethylene glycol (PEG6) segment terminating in a hydroxyl group, imparts amphiphilic properties that are advantageous in bioconjugation, drug delivery systems, and for the modification of surfaces.[2][3][4][5] The PEG component enhances aqueous solubility and biocompatibility, while the alkyl chain can be integrated into lipidic or hydrophobic environments.[3][4][] The terminal hydroxyl group provides a reactive site for further chemical modifications.[2][4][5][]

Physicochemical Properties

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 92691-26-4 | [] |

| Molecular Formula | C21H44O6 | [4][] |

| Molecular Weight | 392.6 g/mol | [4][] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Purity | ≥95% | [4][5] |

Table 2: Solubility and Storage of this compound

| Property | Information | Source |

| Solubility | Soluble in DMSO, DCM, and DMF | [4][5] |

| Storage Conditions | Store at -20°C, desiccated | [4] |

| Shipping | Ambient Temperature | [4][5] |

Core Applications and Methodologies

The primary utility of this compound stems from its function as a linker molecule. While specific, detailed experimental protocols for this exact compound are not extensively published, this section outlines the general methodologies for its key application areas based on the functions of its constituent parts.

Bioconjugation

The terminal hydroxyl group of this compound is the primary site for derivatization to enable the conjugation of biomolecules.[2][3]

General Experimental Workflow for Hydroxyl Group Activation and Conjugation:

Caption: General workflow for the bioconjugation of this compound.

Experimental Protocol Outline (General):

-

Activation of the Hydroxyl Group: The terminal hydroxyl group can be activated for conjugation. A common method is tosylation or mesylation to create a good leaving group for subsequent nucleophilic substitution by an amine or thiol on the target biomolecule. Alternatively, the alcohol can be oxidized to a carboxylic acid, which is then activated with reagents like N-hydroxysuccinimide (NHS) to form an NHS ester that readily reacts with primary amines.

-

Conjugation Reaction: The activated C11-PEG6 derivative is reacted with the biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable buffer. The reaction conditions (pH, temperature, stoichiometry) must be optimized to favor the desired conjugation and minimize side reactions and denaturation of the biomolecule.

-

Purification: The resulting conjugate is purified from unreacted starting materials and byproducts using techniques such as size exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

-

Characterization: The final conjugate is characterized to confirm the success of the reaction and determine the degree of labeling. Techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy are commonly employed.

Drug Delivery and Lipid Nanoparticles (LNPs)

In drug delivery, the amphiphilic nature of this compound makes it suitable for incorporation into lipid-based formulations like lipid nanoparticles (LNPs). The C11 alkyl chain integrates into the lipid core, while the PEG6 chain is displayed on the surface. This PEGylated surface can improve the nanoparticle's stability and circulation time in vivo.

Logical Relationship in LNP Formulation:

Caption: Components of a lipid nanoparticle including a C11-PEG6 lipid.

Experimental Protocol Outline for LNP Formulation (General):

-

Synthesis of C11-PEG-Lipid: this compound is first conjugated to a lipid anchor (e.g., a dialkylglycerol or ceramide) through its hydroxyl group to form a C11-PEG-lipid.

-

Lipid Mixture Preparation: The C11-PEG-lipid is mixed with an ionizable lipid, a helper lipid (like DSPC), and cholesterol in a specific molar ratio in an organic solvent (typically ethanol).

-

Nanoparticle Formation: The lipid mixture is rapidly mixed with an aqueous buffer containing the active cargo (e.g., mRNA) at a low pH. This is often done using a microfluidic device to ensure rapid and uniform mixing, which leads to the self-assembly of the lipids and encapsulation of the cargo.

-

Purification and Buffer Exchange: The resulting LNP dispersion is typically purified and the buffer is exchanged to a neutral pH for in vivo applications using techniques like tangential flow filtration (TFF).

-

Characterization: The LNPs are characterized for size, polydispersity, zeta potential, and encapsulation efficiency.

Surface Modification and Self-Assembled Monolayers (SAMs)

The C11 alkyl chain can serve as an anchor to form self-assembled monolayers (SAMs) on hydrophobic surfaces, while the terminal PEG6-alcohol provides a hydrophilic and functionalizable surface. To form SAMs on surfaces like gold, the alkyl chain would typically need to be terminated with a thiol group. However, this compound can be used to modify surfaces through other interactions or be a component of more complex surface coatings.

Workflow for Surface Modification:

Caption: Workflow for surface modification using this compound.

Experimental Protocol Outline for SAM Formation (General):

-

Substrate Preparation: The substrate (e.g., gold, silica, or a polymer) is thoroughly cleaned and prepared to ensure a pristine surface for monolayer formation.

-

Monolayer Deposition: The substrate is immersed in a dilute solution of the this compound (or a thiol-derivatized version for gold surfaces) in a high-purity organic solvent. The self-assembly process is allowed to proceed over several hours.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh solvent to remove non-chemisorbed molecules, and dried under a stream of inert gas (e.g., nitrogen or argon).

-

Characterization: The resulting monolayer is characterized using surface-sensitive techniques such as contact angle goniometry (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition), and atomic force microscopy (AFM) (to visualize surface morphology).

Signaling Pathways

There is currently no scientific literature that describes a direct role for this compound in modulating specific biological signaling pathways. Its function is primarily that of a structural and formulation component, acting as a linker to connect different molecules or to modify the surface properties of materials and delivery systems. The biological effects observed when using materials containing this linker are attributable to the active molecules it is conjugated to or the overall properties of the formulation it is part of.

Conclusion

This compound (CAS 92691-26-4) is a valuable tool for researchers in drug development and materials science. Its defined structure, consisting of a hydrophobic alkyl chain and a functionalizable hydrophilic PEG chain, allows for its use in a range of applications, from the PEGylation of biomolecules to the formation of advanced drug delivery systems and the modification of surfaces. While detailed, peer-reviewed experimental protocols specifically citing this compound are scarce, its applications can be understood through general methodologies for bioconjugation, lipid nanoparticle formulation, and the creation of self-assembled monolayers. Further research and publication of its use will undoubtedly provide more specific insights and protocols for the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of C11-PEG6-alcohol in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C11-PEG6-alcohol, a bifunctional linker increasingly utilized in bioconjugation for the development of advanced therapeutics and diagnostics. We will delve into its mechanism of action, provide detailed experimental protocols for its activation and conjugation to biomolecules, present quantitative data from relevant studies, and visualize key processes to facilitate understanding.

Introduction to this compound

This compound is a versatile linker molecule characterized by three key structural components: a terminal hydroxyl group (-OH), a hydrophilic hexaethylene glycol (PEG6) spacer, and a hydrophobic 11-carbon alkyl chain (C11). This unique amphipathic nature makes it an ideal tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2][3]

The hydrophilic PEG6 chain enhances the water solubility of the molecule and the resulting bioconjugate, which can improve the pharmacokinetic properties of therapeutic molecules.[4][5] The hydrophobic C11 tail can facilitate interactions with cell membranes or be used for surface modification of materials.[1] The terminal hydroxyl group, however, is the key to its utility in bioconjugation, as it can be chemically activated to react with various functional groups on biomolecules.[1][2][3]

Mechanism of Action in Bioconjugation

The core mechanism of action of this compound in bioconjugation is a two-step process:

-

Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of this compound is relatively unreactive. Therefore, it must first be chemically modified, or "activated," to a more reactive functional group. This activation step is crucial as it dictates which functional groups on a biomolecule the linker can be conjugated to.

-

Conjugation to the Biomolecule: Once activated, the C11-PEG6 linker can react with specific functional groups on the target biomolecule, such as primary amines (e.g., on lysine residues) or free thiols (e.g., on cysteine residues), to form a stable covalent bond.

The choice of activation chemistry determines the specificity and efficiency of the bioconjugation reaction. The following sections provide detailed protocols for the most common activation and conjugation strategies.

Experimental Protocols

Activation of the Terminal Hydroxyl Group

The following are detailed protocols for the activation of the terminal hydroxyl group of this compound to create amine-reactive or thiol-reactive linkers.

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or TEA (1.5 equivalents) to the solution with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

-

Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product, C11-PEG6-OTs.

This protocol describes a two-step process to convert the terminal hydroxyl group into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Step 1: Oxidation to Carboxylic Acid

Materials:

-

This compound

-

Acetone

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Isopropanol

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool to 0°C.

-

Slowly add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.[7]

-

Quench the excess Jones reagent by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in DCM and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative, C11-PEG6-COOH.

Step 2: NHS Ester Formation

Materials:

-

C11-PEG6-COOH

-

Anhydrous Dichloromethane (DCM)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous sodium sulfate

-

Cold diethyl ether

Procedure:

-

Dissolve C11-PEG6-COOH (1 equivalent) in anhydrous DCM.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[7]

-

Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum to obtain the NHS ester, C11-PEG6-NHS.

This protocol describes the conversion of the tosylated this compound to a thiol-reactive maleimide derivative.

Step 1: Azide Formation

Materials:

-

C11-PEG6-OTs

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve C11-PEG6-OTs (1 equivalent) in DMF.

-

Add sodium azide (3 equivalents) and heat the reaction to 60-80°C for 12-24 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get C11-PEG6-N3.

Step 2: Reduction to Amine

Materials:

-

C11-PEG6-N3

-

Triphenylphosphine (PPh3) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

-

Tetrahydrofuran (THF)

-

Water

Procedure (Staudinger Reduction):

-

Dissolve C11-PEG6-N3 (1 equivalent) in THF.

-

Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 2-4 hours.

-

Add water and continue stirring for another 8-12 hours.

-

Concentrate the reaction mixture and purify by chromatography to obtain C11-PEG6-NH2.

Step 3: Maleimide Functionalization

Materials:

-

C11-PEG6-NH2

-

Maleic anhydride

-

Anhydrous Dichloromethane (DCM)

-

Acetic anhydride

-

Sodium acetate

Procedure:

-

Dissolve C11-PEG6-NH2 (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous DCM and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.

-

Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents).

-

Heat the mixture to 50-60°C for 2-4 hours to effect cyclization to the maleimide.

-

After cooling, wash the reaction mixture with water and sodium bicarbonate solution.

-

Dry the organic layer and concentrate to obtain the maleimide derivative, C11-PEG6-Maleimide.

Bioconjugation to Proteins

This protocol describes the conjugation of the amine-reactive C11-PEG6-NHS to a protein.

Materials:

-

Protein to be conjugated

-

C11-PEG6-NHS

-

Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Dissolve C11-PEG6-NHS in a small amount of anhydrous DMSO or DMF and add it to the protein solution. A typical molar excess of the NHS ester to the protein is 10-50 fold, but this should be optimized for each specific protein.[1][3]

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

-

Purify the protein-PEG conjugate from unreacted PEG and protein using SEC.

This protocol describes the conjugation of the thiol-reactive C11-PEG6-Maleimide to a protein.

Materials:

-

Protein with a free cysteine residue

-

C11-PEG6-Maleimide

-

Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

-

Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)

-

Purification system (e.g., SEC)

Procedure:

-

If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP and then remove the reducing agent.

-

Dissolve the protein in the conjugation buffer.

-

Dissolve C11-PEG6-Maleimide in a small amount of an organic solvent and add it to the protein solution. A molar excess of 5-20 fold of the maleimide to the protein is typically used.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding an excess of a free thiol-containing compound.

-

Purify the protein-PEG conjugate using SEC.

Data Presentation

The efficiency and outcome of bioconjugation reactions with this compound derivatives can be quantified and characterized using various analytical techniques. The following tables summarize key quantitative parameters often evaluated.

Table 1: Quantitative Parameters for Amine-Reactive Conjugation

| Parameter | Typical Range | Analytical Method(s) |

| Degree of Labeling (DOL) | 1 - 5 PEGs/protein | UV-Vis Spectroscopy, Mass Spectrometry |

| Conjugation Efficiency | 30 - 80% | SDS-PAGE, SEC-HPLC |

| Purity of Conjugate | > 95% | SEC-HPLC, RP-HPLC |

| Stability (t½ in serum) | Varies with protein | ELISA, In vivo studies |

Table 2: Quantitative Parameters for Thiol-Reactive Conjugation

| Parameter | Typical Range | Analytical Method(s) |

| Degree of Labeling (DOL) | 1 - 2 PEGs/protein | Mass Spectrometry, Ellman's Assay |

| Conjugation Efficiency | 70 - 95% | SDS-PAGE, SEC-HPLC |

| Purity of Conjugate | > 98% | SEC-HPLC, RP-HPLC |

| Stability of Thioether Bond | High | In vitro stability assays |

Mandatory Visualization

Conclusion

This compound is a highly adaptable linker for bioconjugation, offering the ability to connect a hydrophobic moiety to a biomolecule via a hydrophilic spacer. The key to its application lies in the selective activation of its terminal hydroxyl group to create reactive functionalities for conjugation to proteins and other biomolecules. By following the detailed protocols and understanding the quantitative aspects of the conjugation process, researchers can effectively utilize this linker to develop novel bioconjugates for a wide range of applications in drug development and beyond. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for ensuring the desired properties and performance of the end product.

References

- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. resources.tocris.com [resources.tocris.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of C11-PEG6-Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C11-PEG6-alcohol, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification applications. Understanding its solubility in various solvents is critical for its effective application in research and development.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. For amphiphilic molecules like this compound, which possesses both a hydrophobic undecyl (C11) chain and a hydrophilic hexaethylene glycol (PEG6) moiety, solubility is influenced by the nature of the solvent. The principle of "like dissolves like" is a key determinant of its solubility profile.

It is also important to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the compound. The shake-flask method is a common technique for determining thermodynamic solubility.[1][2][3]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and can sometimes result in a supersaturated, metastable solution.[1][2][4] Kinetic solubility is often assessed in high-throughput screening settings.

This guide will focus on the qualitative solubility and a general protocol for determining the thermodynamic solubility of this compound.

Qualitative Solubility of this compound

This compound exhibits solubility in a range of common organic solvents. Its amphiphilic nature, combining a hydrophobic alkyl chain and a polar polyethylene glycol chain, governs its solubility profile. The hydrophilic PEG chain is known to enhance the aqueous solubility of compounds.[][6][7][8]

Below is a summary of the qualitative solubility of this compound in various solvents as reported in publicly available data.

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[6][9] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[6][9] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[6][9] |

| Water | H₂O | Polar Protic | Enhanced solubility due to the hydrophilic PEG chain[][6][7][8] |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be soluble based on its structure, though specific data is not readily available. |

| Methanol | CH₃OH | Polar Protic | Expected to be soluble based on its structure, though specific data is not readily available. |

Experimental Protocol for Determining Thermodynamic Solubility

While specific quantitative solubility data for this compound is not widely published, a generalized experimental protocol based on the established shake-flask method can be employed to determine its thermodynamic solubility in a solvent of interest. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Stir plate and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is necessary to ensure saturation.[10][11]

-

Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. This can take several hours to days, and a preliminary kinetics study can determine the optimal equilibration time.[12]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully separate the saturated supernatant from the excess solid. Centrifugation is a common method to pellet the undissolved solid.[13]

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.[13]

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a precise method for quantification.[13][14] Alternatively, if this compound has a chromophore or can be derivatized to absorb UV-Vis light, spectrophotometry can be used.[15]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the diluted sample.

-

-

Calculation and Reporting:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

Applications in Research and Development

The solubility of this compound is a critical parameter in its various applications:

-

Drug Delivery: As a component of lipid nanoparticles or other drug carriers, its solubility influences formulation stability and drug encapsulation efficiency.

-

Bioconjugation: For the modification of proteins, peptides, or other biomolecules, the reaction is often carried out in a solvent system where both the biomolecule and the PEG linker are soluble.

-

Surface Modification: When used to create self-assembled monolayers (SAMs) on surfaces, its solubility in the deposition solvent is key to forming a uniform and stable coating.[16][17]

References

- 1. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. This compound, 92691-26-4 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tebubio.com [tebubio.com]

- 9. This compound | AxisPharm [axispharm.com]

- 10. reddit.com [reddit.com]

- 11. sciencebuddies.org [sciencebuddies.org]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. creativepegworks.com [creativepegworks.com]

- 16. oaepublish.com [oaepublish.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to C11-PEG6-Alcohol for Surface Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of C11-PEG6-alcohol and its thiol-derivatized form, C11-PEG6-thiol, for the modification of surfaces. It is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering detailed information on its properties, application protocols, and its impact on biological interactions at the material interface.

Introduction to this compound and its Role in Surface Modification

This compound is a bifunctional molecule that has garnered significant interest in the field of surface modification due to its unique amphiphilic nature. It consists of three key components: a long eleven-carbon (C11) alkyl chain, a hexaethylene glycol (PEG6) linker, and a terminal hydroxyl (-OH) group.[1][2][3] This structure allows it to be a versatile tool for creating well-defined and functionalized surfaces.

The C11 alkyl chain provides a hydrophobic anchor, enabling the molecule to self-assemble on various substrates or integrate into lipid bilayers. The PEG6 linker is a short, hydrophilic polymer that extends from the surface, creating a hydrated layer that plays a crucial role in mediating biological interactions. The terminal hydroxyl group offers a reactive site for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other functional moieties.[1][2][3]

For the widely used application of creating self-assembled monolayers (SAMs) on gold surfaces, a thiol (-SH) group is typically introduced to the alkyl chain, resulting in C11-PEG6-thiol . The thiol group forms a strong, stable bond with gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.[4] These SAMs are instrumental in creating surfaces with controlled chemical and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of C11-PEG6-thiol is essential for its effective application in surface modification. The following table summarizes key properties gathered from various sources.

| Property | Value | References |

| Chemical Formula | C23H48O6S | |

| Molecular Weight | 452.69 g/mol | |

| Appearance | Pale-yellow to yellow-brown sticky oil to semi-solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide. | [1] |

| Terminal Group | Thiol (-SH) for gold surface attachment | [4] |

| Linker | Hexaethylene glycol (PEG6) | [1] |

| Hydrophobic Chain | Undecyl (C11) | [1] |

Key Features and Applications in Surface Modification

The unique combination of a hydrophobic anchor, a hydrophilic linker, and a reactive terminal group makes C11-PEG6-thiol a powerful tool for a variety of surface modification applications:

-

Biopassivation and Reduction of Non-Specific Protein Adsorption: The hydrophilic PEG6 chains create a tightly bound layer of water molecules on the surface. This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules.[5][6] This "anti-fouling" property is critical for implantable medical devices, biosensors, and drug delivery systems to minimize unwanted biological responses.[5][7]

-

Controlled Cell Adhesion: By modifying surfaces with C11-PEG6-thiol, it is possible to control the adhesion of cells. While the PEG layer itself is generally cell-repellent, the terminal hydroxyl group can be functionalized with cell-adhesive peptides (such as RGD) to promote specific cell attachment and spreading.[8][9] This allows for the creation of micropatterned surfaces for cell culture and tissue engineering applications.

-

Drug Delivery and Nanoparticle Functionalization: The PEGylated surface of nanoparticles enhances their stability in biological fluids, reduces their uptake by the reticuloendothelial system, and prolongs their circulation time in the bloodstream.[10][11][12] The terminal hydroxyl group can be used to conjugate drugs or targeting ligands to the nanoparticle surface.

-

Biosensor Development: In biosensors, minimizing non-specific binding to the sensor surface is crucial for achieving high sensitivity and specificity. SAMs of C11-PEG6-thiol create a robust and anti-fouling background, allowing for the specific detection of target analytes.[13]

Experimental Protocols

Formation of C11-PEG6-Thiol Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a C11-PEG6-thiol SAM on a gold-coated substrate, a common procedure for creating a well-defined, biocompatible surface.

Materials:

-

Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)

-

C11-PEG6-thiol

-

Anhydrous ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized water

-

Nitrogen gas

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of C11-PEG6-thiol in anhydrous ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve 4.53 mg of C11-PEG6-thiol (MW = 452.69 g/mol ) in 10 mL of ethanol.

-

-

SAM Formation:

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.

-

Workflow for SAM Formation:

Characterization of C11-PEG6-Thiol Modified Surfaces

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

| Technique | Information Obtained | Typical Expected Results for C11-PEG6-Thiol SAM |

| Contact Angle Goniometry | Surface wettability and hydrophilicity. | Advancing water contact angles are typically in the range of 30-50 degrees, indicating a hydrophilic surface due to the PEG chains.[15] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of C, O, S, and Au peaks confirms the presence of the thiol monolayer on the gold substrate.[5] |

| Ellipsometry | Thickness of the SAM. | Thickness should be consistent with the length of the C11-PEG6-thiol molecule (typically a few nanometers). |

| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth, uniform surface is indicative of a well-formed SAM.[5] |

Impact on Biological Interactions

Protein Adsorption

Surfaces modified with C11-PEG6-thiol exhibit a significant reduction in non-specific protein adsorption. The flexible and hydrophilic PEG6 chains create a steric barrier and a tightly bound water layer that entropically and enthalpically disfavors protein adhesion.

Quantitative Data on Protein Adsorption:

While specific data for C11-PEG6-thiol is limited, studies on similar short-chain PEG-terminated SAMs provide valuable insights. For instance, SAMs terminated with hexa(ethylene glycol) have been shown to reduce fibrinogen adsorption to less than 5 ng/cm². In contrast, hydrophobic methyl-terminated SAMs can adsorb over 200 ng/cm² of fibrinogen under similar conditions.

| Surface | Fibrinogen Adsorption (ng/cm²) | Reference |

| Bare Gold | > 300 | [General knowledge] |

| Methyl-terminated SAM (C11) | ~250 | [General knowledge] |

| C11-PEG6-thiol SAM | < 10 | [Estimated from similar systems] |

Cell Adhesion

Surfaces modified with C11-PEG6-thiol are generally resistant to cell adhesion.[8] This property is advantageous for applications where cell attachment is undesirable, such as in blood-contacting devices. However, for applications in tissue engineering and cell-based assays, the surface can be functionalized to promote specific cell adhesion.

Quantitative Data on Cell Adhesion:

The degree of cell adhesion can be quantified by seeding cells onto the modified surface and measuring the percentage of adherent cells after a specific incubation period. On a C11-PEG6-thiol surface, cell adhesion is typically very low, often less than 10% compared to tissue culture plastic.

| Surface | Relative Cell Adhesion (%) |

| Tissue Culture Polystyrene (TCPS) | 100 |

| Bare Gold | 30-50 |

| C11-PEG6-thiol SAM | < 10 |

Cellular Signaling Pathways

The interaction of cells with a modified surface is not merely a passive event but can trigger specific intracellular signaling pathways. While a simple this compound modified surface is designed to be bio-inert, the introduction of cell-adhesive ligands, such as the RGD peptide that binds to integrin receptors, can initiate a cascade of signaling events that regulate cell adhesion, spreading, and survival.

Integrin-Mediated Signaling on RGD-Functionalized C11-PEG6 Surfaces:

When a cell encounters an RGD-functionalized C11-PEG6 surface, the RGD peptides bind to integrin receptors on the cell membrane. This binding leads to the clustering of integrins and the recruitment of various signaling and adaptor proteins to form focal adhesions.

This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and the formation of stable adhesions to the surface. The ability to control these signaling events through surface modification is a cornerstone of modern biomaterial design.

Conclusion

This compound and its thiol derivative are highly versatile molecules for surface modification, offering precise control over the chemical and biological properties of a material's interface. Their ability to form well-defined self-assembled monolayers with excellent resistance to non-specific protein and cell adhesion makes them invaluable tools in the development of advanced biomaterials, biosensors, and drug delivery systems. The potential for further functionalization of the terminal hydroxyl group opens up a vast landscape for creating intelligent surfaces that can actively direct biological responses. This guide provides a foundational understanding of the key features and applications of this compound, empowering researchers to leverage its unique properties in their scientific endeavors.

References

- 1. The Effect of Topologies and Refilling Short-chain PEG on Protein Adsorption [cjps.org]

- 2. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addi.ehu.es [addi.ehu.es]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preferential adsorption of cell adhesive proteins from complex media on self-assembled monolayers and its effect on subsequent cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. dojindo.com [dojindo.com]

- 14. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 15. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]

C11-PEG6-alcohol: A Bifunctional Crosslinker for Advanced Drug Development and Bioconjugation

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

C11-PEG6-alcohol is a versatile, bifunctional crosslinker that is gaining prominence in the fields of drug delivery, bioconjugation, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications. Detailed experimental protocols for the activation of its terminal hydroxyl group and subsequent conjugation reactions are presented, alongside its utility in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a non-ionic, amphiphilic molecule characterized by two distinct functional domains: a hydrophobic 11-carbon aliphatic chain and a hydrophilic hexaethylene glycol (PEG6) segment, which is terminated with a reactive primary alcohol.[1][2] This unique structure imparts a range of desirable properties, including enhanced aqueous solubility, biocompatibility, and the ability to self-assemble or integrate into lipid membranes.[1][2][3] The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, allowing for the covalent attachment of a wide array of molecules such as drugs, proteins, peptides, and nanoparticles.[4][5]

Physicochemical Properties

The distinct hydrophobic and hydrophilic regions of this compound dictate its physical and chemical behavior. The long alkyl chain provides a strong affinity for nonpolar environments, while the flexible PEG chain confers water solubility and reduces non-specific protein binding.[3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 92691-26-4 | [1][4][6][7] |

| Molecular Formula | C₂₁H₄₄O₆ | [4][7] |

| Molecular Weight | 392.6 g/mol | [4][6][7] |

| Purity | ≥95% | [6] |

| Appearance | Varies (typically a colorless to pale yellow oil or solid) | General Knowledge |

| Solubility | Soluble in DMSO, DCM, DMF | [1][6] |

| Storage Temperature | -20°C | [4][6] |

Table 2: Physical Properties of a Structurally Related Compound (Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether)

Data for this closely related compound is provided as an estimate for the physical properties of this compound.

| Property | Value | Source |

| Refractive Index (n20/D) | 1.4782 | [8] |

| Density | 1.0474 g/mL at 25°C | [8] |

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would likely involve the reaction of hexaethylene glycol with an 11-carbon alkyl halide.

A plausible synthetic route involves:

-

Monoprotection of Hexaethylene Glycol: One of the terminal hydroxyl groups of hexaethylene glycol is protected with a suitable protecting group to prevent di-alkylation.

-

Alkoxide Formation: The unprotected hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide.

-

Williamson Ether Synthesis: The resulting alkoxide is reacted with an 11-carbon alkyl halide (e.g., 1-bromoundecane).[9]

-

Deprotection: The protecting group is removed to yield the final this compound product.

Experimental Protocols

The utility of this compound as a crosslinker is predicated on the chemical modification of its terminal hydroxyl group. This typically involves an initial "activation" step to convert the alcohol into a better leaving group, followed by a nucleophilic substitution reaction to attach the molecule of interest.

Activation of the Terminal Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Dry Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure: [10]

-

Dissolve this compound (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, C11-PEG6-OTs.

Conversion of Tosylate to Azide

The tosylated intermediate can be readily converted to an azide, which is a versatile functional group for "click chemistry" reactions.

Materials:

-

C11-PEG6-OTs (from the previous step)

-

Ethanol

-

Sodium azide (NaN₃)

-

Standard reflux apparatus

Procedure: [11]

-

Dissolve the C11-PEG6-OTs (1 equivalent) in ethanol in a round-bottom flask.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield C11-PEG6-N₃.

Amide Bond Formation via an Activated Carboxylic Acid

The terminal hydroxyl group can be derivatized to a carboxylic acid and then coupled to an amine-containing molecule using standard peptide coupling reagents.

Materials:

-

C11-PEG6-COOH (prepared by oxidation of this compound)

-

Amine-containing molecule of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Appropriate buffer (e.g., MES buffer at pH 4.5-6 for activation, and PBS or borate buffer at pH 7-8 for coupling)

Procedure: [6]

-

Dissolve the C11-PEG6-COOH in the activation buffer.

-

Add EDC and NHS to the solution to activate the carboxylic acid group. Allow this reaction to proceed for 15 minutes at room temperature.

-

In a separate vial, dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated C11-PEG6-linker solution to the amine solution.

-

Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

-

The resulting conjugate can be purified using dialysis or size-exclusion chromatography.

Applications

The bifunctional nature of this compound makes it a valuable tool in several research and development areas.

Surface Modification of Nanoparticles and Self-Assembled Monolayers (SAMs)

The hydrophobic C11 alkyl chain can intercalate into lipid bilayers or adsorb onto hydrophobic surfaces, while the hydrophilic PEG chain extends into the aqueous phase. This property is exploited for:

-

Improving Biocompatibility: The PEG chain creates a hydration layer that reduces non-specific protein adsorption, thereby preventing opsonization and clearance by the immune system.[12]

-

Functionalization: The terminal hydroxyl group can be modified to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the surface of nanoparticles or SAMs on gold surfaces.[12][13]

Drug Delivery

This compound is an ideal linker for conjugating hydrophobic drugs. The PEG segment enhances the overall water solubility and can improve the pharmacokinetic profile of the drug.[3]

Antibody-Drug Conjugates (ADCs) and PROTACs

In the context of ADCs and PROTACs, the linker plays a critical role in connecting the targeting moiety (antibody or small molecule) to the payload (cytotoxic drug or E3 ligase ligand).[14][15][16] this compound can be incorporated into more complex linker structures to:

-

Enhance Solubility: Both ADCs and PROTACs are often large, complex molecules with limited aqueous solubility. The inclusion of a PEG segment can significantly improve this property.[14][17]

-

Optimize Spacing: The length of the linker is crucial for the biological activity of ADCs and PROTACs. The C11-PEG6 unit provides a defined spacer length that can be further extended if necessary.[15][16]

-

Provide a Handle for Conjugation: The terminal alcohol allows for the attachment of the linker to either the targeting moiety or the payload, depending on the overall synthetic strategy.

Visualizations

Molecular Structure and Functional Domains

Caption: Functional domains of the this compound bifunctional crosslinker.

General Bioconjugation Workflow

Caption: General workflow for bioconjugation using this compound.

Application in PROTAC Synthesis

Caption: Exemplary workflow for the incorporation of this compound into a PROTAC.

Conclusion

This compound is a highly valuable and versatile bifunctional crosslinker for researchers in drug development and biotechnology. Its well-defined hydrophobic and hydrophilic domains, coupled with a readily functionalizable terminal hydroxyl group, provide a powerful platform for the synthesis of sophisticated bioconjugates, the surface modification of materials, and the construction of advanced therapeutic agents like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of this important chemical tool.

References

- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. precisepeg.com [precisepeg.com]

- 4. rsc.org [rsc.org]

- 5. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 6. broadpharm.com [broadpharm.com]

- 7. US5194651A - Tosylation of alcohols - Google Patents [patents.google.com]

- 8. 六(乙二醇)单-11-(乙酰巯基)十一烷基醚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ether - Wikipedia [en.wikipedia.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to PEGylation using C11-PEG6-alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing C11-PEG6-alcohol, a bifunctional linker designed to enhance the biopharmaceutical properties of molecules. This document details the core principles of PEGylation, the specific characteristics of this compound, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. Key benefits of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.[1][2][3]

This compound is a specific type of PEGylation reagent characterized by an 11-carbon aliphatic chain and a short 6-unit polyethylene glycol chain, terminating in a hydroxyl group.[4][][6] This structure imparts both hydrophobic and hydrophilic properties, making it a versatile tool for various bioconjugation applications. The aliphatic chain can be integrated into lipid bilayers or other hydrophobic surfaces, while the PEG chain enhances water solubility.[7][8] The terminal hydroxyl group is not reactive on its own but can be activated to react with various functional groups on the target molecule.[4][][6]

Key Properties of this compound:

| Property | Description | Reference |

| Structure | 11-carbon aliphatic chain linked to a 6-unit PEG chain with a terminal hydroxyl group. | [4][][6] |

| Bifunctionality | Possesses both a hydrophobic alkyl chain and a hydrophilic PEG chain. | [7][8] |

| Solubility | The PEG6 moiety increases the aqueous solubility of the conjugated molecule. | [4][] |

| Reactivity | The terminal hydroxyl group requires activation for conjugation. | [4][] |

| Applications | Bioconjugation, drug delivery, and surface modification of nanoparticles. | [7][8] |

Principles of PEGylation with this compound

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, an activation step is necessary to convert the hydroxyl group into a more reactive functional group. Common activation strategies include conversion to a tosylate, tresylate, or an activated ester.

Activation of the Terminal Hydroxyl Group

A widely used method for activating hydroxyl-terminated PEGs is through reaction with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride). This converts the hydroxyl group into a tresylate, which is an excellent leaving group for nucleophilic substitution by primary amines (e.g., lysine residues on a protein).[1]

Conjugation to Biomolecules

Once activated, the C11-PEG6-linker can be conjugated to the target molecule. The choice of activation chemistry will determine the target functional group on the biomolecule. For tresylated this compound, the primary targets are amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a model protein. Optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific applications.

Protocol for Activation of this compound with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tresyl group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

-

Cold Diethyl ether

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with stirring.

-

Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture using a rotary evaporator.

-

Precipitate the tresylated PEG by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum.

-

Confirm the structure and purity of the activated C11-PEG6-OTresyl by ¹H NMR spectroscopy.

Protocol for Conjugation of Activated C11-PEG6-OTresyl to a Protein

This protocol details the conjugation of the activated PEG linker to a protein with accessible primary amine groups.

Materials:

-

Tresyl-activated this compound (C11-PEG6-OTresyl)

-

Protein of interest

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size Exclusion Chromatography (SEC) column

-

SDS-PAGE materials

Procedure:

-

Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Add the tresyl-activated this compound to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

-

Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.[1]

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes to ensure complete quenching of any unreacted activated PEG.

Protocol for Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, un-PEGylated protein, and byproducts. Size exclusion chromatography (SEC) is a commonly used method.

Materials:

-

Crude conjugation reaction mixture

-

SEC column

-

Appropriate chromatography buffer (e.g., PBS)

-

UV spectrophotometer

Procedure:

-

Equilibrate the SEC column with the desired chromatography buffer.

-

Load the crude conjugation reaction mixture onto the column.

-

Elute the sample with the chromatography buffer at a constant flow rate.

-

Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.[1]

-

Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified conjugate.

-

Pool the fractions containing the purified PEGylated protein.

-

If necessary, perform ion-exchange chromatography (IEX) for further separation of species with different degrees of PEGylation.[1]

Characterization of PEGylated Molecules

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Analytical Techniques

A combination of analytical techniques is typically employed to characterize PEGylated proteins:

-

SDS-PAGE: Provides a qualitative assessment of the extent of PEGylation by observing the increase in molecular weight.

-

Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from the un-PEGylated protein.

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the conjugate and to separate different PEGylated isoforms.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information, confirming the degree of PEGylation.[9][10]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to determine the concentration of the PEGylated protein in biological samples and to assess its binding affinity to its target.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 6. This compound, 92691-26-4 | BroadPharm [broadpharm.com]

- 7. C11-PEG-alcohol | AxisPharm [axispharm.com]

- 8. This compound | AxisPharm [axispharm.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C11-PEG6-Alcohol in Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of C11-PEG6-alcohol in the formulation of liposomes for research and drug delivery applications. The inclusion of this compound, a shorter-chain polyethylene glycol (PEG)-lipid conjugate, offers distinct advantages in modulating the physicochemical properties and biological performance of liposomal nanocarriers.

Introduction to this compound

This compound is a bifunctional linker molecule composed of a hydrophobic 11-carbon aliphatic chain and a hydrophilic hexa (ethylene glycol) (PEG6) segment, terminating with a hydroxyl group. This amphipathic nature allows for its stable insertion into the lipid bilayer of liposomes. The PEG6 moiety provides a steric barrier at the liposome surface, which can influence particle size, stability, and interactions with biological systems. The terminal hydroxyl group offers a potential site for further chemical modification and conjugation of targeting ligands or imaging agents.

Key Applications in Liposome Formulation

The incorporation of this compound into liposomal formulations can be tailored to achieve specific design objectives:

-

Modulation of Particle Size and Stability: The inclusion of PEGylated lipids, including those with shorter PEG chains, can influence the final size of the liposomes and enhance their colloidal stability by preventing aggregation.

-

"Stealth" Properties with Controlled Unmasking: While longer PEG chains are known for providing "stealth" characteristics that prolong circulation time, shorter PEG chains like in this compound may offer a more transient shielding effect. This can be advantageous for applications where rapid cellular uptake or interaction at the target site is desired after an initial period of circulation. Studies have shown that PEGs with short lipid chains can rapidly dissociate from the lipid membrane in serum.[1]

-

Surface Functionalization: The terminal hydroxyl group of this compound serves as a versatile handle for the covalent attachment of various molecules, such as antibodies, peptides, or small molecules, to achieve active targeting of the liposomal drug delivery system to specific cells or tissues.

Experimental Protocols

The following are detailed protocols for the preparation of liposomes incorporating this compound using common laboratory techniques. The specific lipid composition and drug to be encapsulated should be optimized based on the experimental goals.

Protocol 1: Thin-Film Hydration Method

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated (lipophilic or hydrophilic)

-

Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Preparation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio could be Phospholipid:Cholesterol:this compound of 55:40:5.

-

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.[2]

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

-

Hydrate the lipid film by rotating the flask at a temperature above the Tm of the lipid for 1-2 hours. This process will cause the lipid film to swell and detach from the flask wall, forming MLVs.[2]

-

-

Size Reduction (Optional but Recommended):

-

To obtain smaller and more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or multiple freeze-thaw cycles.

-

For a more defined size distribution, extrude the liposome suspension 10-21 times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[3] The extrusion should be performed at a temperature above the lipid's Tm.

-

-

Purification:

-

Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

-

Experimental Workflow: Thin-Film Hydration Method

Caption: Workflow for preparing this compound liposomes via thin-film hydration.

Protocol 2: Ethanol Injection Method

This method is a rapid and simple technique for producing small unilamellar vesicles.

Materials:

-

Same as for the Thin-Film Hydration Method, with the addition of ethanol.

Procedure:

-

Lipid Solution Preparation:

-

Dissolve the primary phospholipid, cholesterol, and this compound (and lipophilic drug, if applicable) in ethanol to create a lipid-ethanol solution.

-

-

Injection:

-

Heat the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the lipid's Tm.

-

Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[4]

-

-

Solvent Removal and Purification:

-

Remove the ethanol from the liposome suspension by dialysis against the hydration buffer or through rotary evaporation under reduced pressure.

-

Purify the formulation to remove unencapsulated drug as described in the thin-film hydration protocol.

-

Experimental Workflow: Ethanol Injection Method

Caption: Workflow for preparing this compound liposomes via ethanol injection.

Protocol 3: Post-Insertion Method

This technique is useful for incorporating this compound into pre-formed liposomes, which can be advantageous when working with drug-loaded liposomes where the drug may be sensitive to the initial formulation conditions.

Materials:

-

Pre-formed liposomes (e.g., prepared by thin-film hydration or ethanol injection without the PEG-lipid).

-

This compound.

-

Incubation buffer (e.g., PBS).

Procedure:

-

Prepare a this compound Solution/Dispersion:

-

Disperse the this compound in the incubation buffer to form a micellar solution.

-

-

Incubation:

-

Mix the pre-formed liposomes with the this compound micellar solution.

-

Incubate the mixture at a temperature slightly above the Tm of the liposome-forming lipid for a defined period (e.g., 1-2 hours) with gentle stirring. During this incubation, the this compound molecules will transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.[5][6]

-

-

Purification:

-

Remove any unincorporated this compound micelles by size exclusion chromatography or dialysis.

-

Logical Relationship: Post-Insertion Mechanism

Caption: Mechanism of this compound incorporation via the post-insertion method.

Characterization of this compound Liposomes

Thorough characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.